(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone
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Overview
Description
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone is a complex organic compound with significant interest in medicinal chemistry and pharmacology. Its structure features a thieno-pyridine core and a fluoropyridine moiety, making it a candidate for various biological activities and drug design applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone involves multi-step organic reactions. Commonly, the thieno-pyridine core is constructed through cyclization reactions, involving starting materials like thiophene and pyridine derivatives. Following cyclization, the fluoropyridine moiety is introduced via substitution reactions.
Industrial Production Methods: Industrial production often employs catalysis to enhance yield and purity. This may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, altering its oxidation state and potentially its biological activity.
Reduction: : Reduction reactions can modify functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the fluoropyridine moiety.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but they generally involve modified versions of the parent compound with changes in functional groups or oxidation states.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and pathways, particularly in disease models.
Medicine: The potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry: Industrially, the compound is involved in the production of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors. It can inhibit or modulate their activity, influencing cellular pathways and physiological responses. The mechanism often involves binding to the active site or allosteric sites, altering the enzyme's conformation and activity.
Comparison with Similar Compounds
Unique Characteristics: (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone stands out due to its specific structure that provides unique interactions with biological targets, unlike simpler thieno or pyridine derivatives.
List of Similar Compounds:2-(5-fluoropyridin-3-yl)-3,4-dihydrothieno[3,2-c]pyridine
(5-fluoropyridin-3-yl)(2H-thieno[3,2-c]pyridin-3-yl)methanone
(5-chloropyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
This comparison highlights the unique aspects of this compound, particularly its potential in medicinal chemistry due to the presence of the fluoropyridine moiety. This characteristic enhances its binding affinity and specificity to biological targets, setting it apart from other related compounds.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-11-5-10(6-15-7-11)13(17)16-3-1-12-9(8-16)2-4-18-12/h2,4-7H,1,3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHECDLFSVLAKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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